An In-depth Technical Guide to the Synthesis and Characterization of 2-Imino-2,3-dihydro-4H-1,3-benzothiazin-4-one
An In-depth Technical Guide to the Synthesis and Characterization of 2-Imino-2,3-dihydro-4H-1,3-benzothiazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The document delves into the strategic considerations behind a plausible synthetic pathway, offering a detailed, step-by-step protocol for its laboratory preparation. Furthermore, a thorough analysis of the essential analytical techniques for the structural elucidation and purity assessment of the title compound is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutic agents, providing both the theoretical underpinnings and practical insights necessary for the successful synthesis and characterization of this important molecular entity.
Introduction: The Significance of the 1,3-Benzothiazin-4-one Scaffold
The 1,3-benzothiazin-4-one core is a privileged heterocyclic motif that has garnered considerable attention in the field of drug discovery. This bicyclic system, comprised of a benzene ring fused to a thiazin-4-one ring, exhibits a wide array of biological activities. Notably, derivatives of this scaffold have been reported to possess potent antitubercular, antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The presence of nitrogen and sulfur atoms within the heterocyclic ring provides key sites for hydrogen bonding and other non-covalent interactions with biological targets, making it an attractive framework for the design of novel therapeutic agents.
The introduction of an imino group at the 2-position of the 2,3-dihydro-4H-1,3-benzothiazin-4-one structure adds a unique electronic and steric dimension to the molecule. This functional group can participate in additional hydrogen bonding interactions and potentially modulate the overall physicochemical properties of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, the synthesis and characterization of 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one and its derivatives are of paramount importance for the continued exploration of this chemical space in the quest for new and effective medicines.
Strategic Approach to Synthesis
The synthesis of the 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold can be approached through several synthetic routes. A highly convergent and efficient strategy involves the cyclocondensation of a readily available bifunctional starting material, 2-mercaptobenzoic acid, with a suitable nitrogen-containing synthon.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards 2-mercaptobenzoic acid and a C-N building block that can provide the imino functionality. One plausible precursor for the imino group is cyanamide (H₂NCN), which can react with the thiol and carboxylic acid moieties of 2-mercaptobenzoic acid to form the desired heterocyclic ring.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis, therefore, involves a one-pot reaction between 2-mercaptobenzoic acid and cyanamide. This reaction is typically acid-catalyzed, facilitating the nucleophilic attack of the thiol group and the subsequent intramolecular cyclization via amide bond formation.
Caption: Proposed synthetic pathway for the target molecule.
Experimental Protocol: Synthesis of 2-Imino-2,3-dihydro-4H-1,3-benzothiazin-4-one
This section provides a detailed, step-by-step methodology for the synthesis of the title compound.
Materials:
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2-Mercaptobenzoic acid
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Cyanamide
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Ethyl acetate
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Hexane
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Büchner funnel and flask
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Rotary evaporator
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Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
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Glassware for extraction and filtration
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-mercaptobenzoic acid (1.54 g, 10 mmol) in ethanol (30 mL).
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Addition of Reagents: To the stirred solution, add cyanamide (0.42 g, 10 mmol) followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL) as a catalyst.
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Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1 v/v). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
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Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: To the resulting residue, add ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted 2-mercaptobenzoic acid, followed by a wash with brine (20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one as a solid.
Characterization of 2-Imino-2,3-dihydro-4H-1,3-benzothiazin-4-one
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazine ring system and the N-H protons of the imino and amide groups. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.2 ppm. The N-H protons are expected to be broad singlets, with their chemical shifts being dependent on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals to identify include the carbonyl carbon (C=O) of the thiazinone ring, which is expected to resonate at a downfield chemical shift (around δ 160-185 ppm), and the imino carbon (C=N), typically found in the range of δ 150-160 ppm. The aromatic carbons will appear in the δ 115-155 ppm region.
Table 1: Predicted NMR Data
| Technique | Predicted Chemical Shifts (δ, ppm) | Key Assignments |
| ¹H NMR | 7.0 - 8.2 (m, 4H), NH protons (broad s) | Aromatic protons, N-H protons |
| ¹³C NMR | 115-155, 150-160, 160-185 | Aromatic carbons, C=N, C=O |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2: Predicted FTIR Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine/imine) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (amide) | 1650 - 1690 |
| C=N stretch (imine) | 1620 - 1680 |
| C=C stretch (aromatic) | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one (C₈H₆N₂OS), the expected molecular weight is approximately 178.21 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental formula.
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected [M+H]⁺ (m/z) |
| ESI-MS | 179.0279 |
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. If suitable crystals can be obtained, this technique will provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This data is invaluable for understanding structure-activity relationships. While no crystal structure for the unsubstituted title compound is readily available, structures of closely related derivatives have been reported, often showing a non-planar conformation of the thiazinone ring[3].
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one. The proposed synthetic strategy, utilizing the cyclocondensation of 2-mercaptobenzoic acid and cyanamide, offers a practical and efficient route to this valuable heterocyclic scaffold. The detailed characterization protocol, employing a combination of NMR, FTIR, and mass spectrometry, provides a robust framework for the structural verification and purity assessment of the synthesized compound. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to confidently prepare and analyze this and related compounds, thereby facilitating the discovery of new therapeutic agents.
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